

Unveiling the Molecular Architecture of Cantleyoside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Cantleyoside**, a naturally occurring iridoid glycoside, has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and available spectroscopic data, laying a foundational understanding for researchers exploring its potential applications. **Cantleyoside** is isolated from Dipsacus asper and possesses the molecular formula C33H46O19.[1] Its Chemical Abstracts Service (CAS) registry number is 32455-46-2.

Chemical Structure and Properties

While the definitive 2D and 3D structure of **Cantleyoside** is not readily available in common chemical databases, its classification as an iridoid glycoside provides significant insight into its core chemical scaffold. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran ring system. Glycosylation, the attachment of one or more sugar moieties, significantly influences the molecule's solubility, stability, and biological activity.

Table 1: Physicochemical Properties of Cantleyoside

Property	Value	Source
Molecular Formula	C33H46O19	[1]
CAS Number	32455-46-2	



Further research into publications detailing the initial isolation and characterization of **Cantleyoside** is required to definitively establish its IUPAC name, SMILES string, and detailed stereochemistry.

Spectroscopic Data

Detailed experimental spectroscopic data for **Cantleyoside**, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not widely disseminated in publicly accessible databases. However, the structural elucidation of such complex natural products invariably relies on a combination of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate structure of natural products.

- ¹H NMR (Proton NMR): Would be used to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Key insights would be gained into the protons of the iridoid core and the attached glycosidic units.
- ¹³C NMR (Carbon-13 NMR): Provides information on the number and types of carbon atoms in the molecule, including carbonyls, olefins, and carbons bearing hydroxyl groups, which are characteristic features of iridoid glycosides. While specific data for Cantleyoside is elusive, data for a related derivative, "Cantleyoside-dimethylacetal," is available, which could provide clues to the carbon skeleton of the parent compound.
- 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing correlations between protons and carbons, both directly bonded and through multiple bonds.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of **Cantleyoside**. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C33H46O19. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would



offer valuable information about the structure of the iridoid aglycone and the sequence and linkage of the sugar residues.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups within the **Cantleyoside** structure. Expected characteristic absorption bands would include:

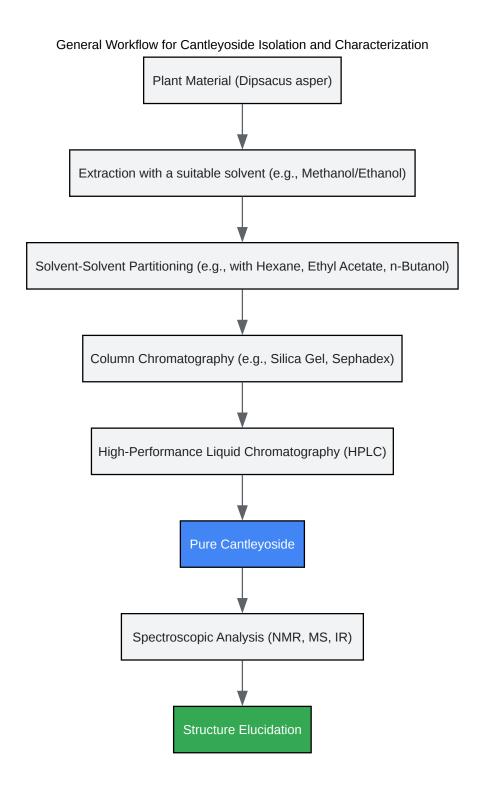
- O-H stretching: A broad band around 3400 cm⁻¹, indicative of the numerous hydroxyl groups in the glycosidic moieties and on the iridoid core.
- C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to aliphatic and methine protons.
- C=O stretching: A strong absorption around 1700-1750 cm⁻¹, characteristic of an ester or lactone functionality often present in iridoids.
- C-O stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) arising from the numerous C-O bonds in the ether linkages of the glycosides and the hydroxyl groups.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Cantleyoside** would typically be found in the primary scientific literature describing its discovery. A general workflow for such a process is outlined below.

General Experimental Workflow for Isolation and Characterization





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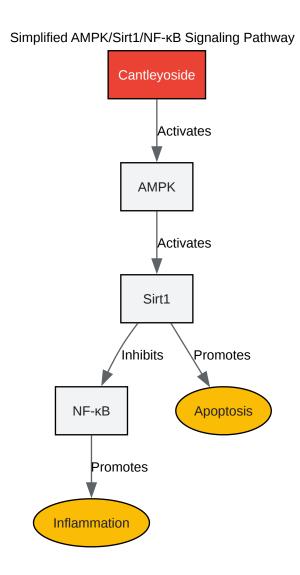
Caption: A generalized workflow for the isolation and structural elucidation of **Cantleyoside**.



Biological Activity and Signaling Pathways

Preliminary research suggests that **Cantleyoside** exhibits biological activity. One study has indicated its involvement in the AMPK/Sirt1/NF-κB signaling pathway, which is a critical regulator of cellular energy homeostasis, inflammation, and apoptosis. The modulation of this pathway by **Cantleyoside** suggests its potential as a therapeutic agent in diseases where these processes are dysregulated.

AMPK/Sirt1/NF-kB Signaling Pathway



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Caption: The proposed mechanism of **Cantleyoside**'s action via the AMPK/Sirt1/NF-κB pathway.

Conclusion:

This technical guide consolidates the currently available information on the chemical nature of **Cantleyoside**. While its fundamental properties as an iridoid glycoside from Dipsacus asper are established, a significant gap remains in the public domain regarding its precise chemical structure and comprehensive spectroscopic data. The elucidation of its full structure through detailed spectroscopic analysis, as outlined in the general experimental protocols, is a critical next step for the scientific community. Furthermore, the initial findings on its interaction with the AMPK/Sirt1/NF-kB pathway warrant deeper investigation to unlock its full therapeutic potential. This document serves as a foundational resource to guide future research and development efforts centered on this promising natural product.

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